molecular formula C37H63N11O6 B14245567 N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide CAS No. 189316-28-7

N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide

Cat. No.: B14245567
CAS No.: 189316-28-7
M. Wt: 758.0 g/mol
InChI Key: LYXDICXZXYCOAN-XDIGFQIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is a complex peptide compound It is composed of multiple amino acids, including tryptophan and lysine, which are essential for various biological functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for efficiency, including the use of high-throughput purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylation reagents like acetic anhydride or alkylating agents like methyl iodide.

Major Products

    Oxidation: Kynurenine derivatives.

    Reduction: Reduced peptide with intact lysine residues.

    Substitution: Acylated or alkylated peptide derivatives.

Scientific Research Applications

N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

189316-28-7

Molecular Formula

C37H63N11O6

Molecular Weight

758.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C37H63N11O6/c1-24(49)44-32(22-25-23-43-27-13-3-2-12-26(25)27)37(54)48-31(17-7-11-21-41)36(53)47-30(16-6-10-20-40)35(52)46-29(15-5-9-19-39)34(51)45-28(33(42)50)14-4-8-18-38/h2-3,12-13,23,28-32,43H,4-11,14-22,38-41H2,1H3,(H2,42,50)(H,44,49)(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t28-,29-,30-,31-,32-/m0/s1

InChI Key

LYXDICXZXYCOAN-XDIGFQIYSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.